1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione
Description
1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione , also known as physcion , is an anthraquinone compound . It is naturally abundant in various plants, particularly in the Polygonaceae family. Notable sources include traditional Chinese medicinal herbs such as Rheum palmatum, Polygonum multiflorum, and Polygonum cuspidatum. Physcion exhibits a range of pharmaceutically important activities , including anticancer, antioxidant, anti-inflammatory, antibacterial, antiviral, and hepatoprotective effects .
Synthesis Analysis
- Microbial Fermentation : Recent research has explored microbial fermentation. For instance, Aspergillus oryzae strain NSAR1 heterologously expresses genes related to physcion production. The precursor compound, 3R-torosachrysone , is synthesized in this process. Conditions for converting 3R-torosachrysone into physcion have been optimized, leading to an efficient extraction method .
Molecular Structure Analysis
The chemical formula of physcion is C₁₄H₁₀O₅ , and its molecular weight is approximately 254.23 g/mol . The structure consists of an anthracene core with hydroxyl groups at positions 1 and 3, a methoxy group at position 8, and a methyl group at position 6 (Fig. 1) .
Chemical Reactions Analysis
Physcion participates in various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the hydroxyl and methoxy groups. For instance, it can undergo oxidative transformations to form derivatives with altered biological activities .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIAXVIGUJMLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440475 | |
Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |
CAS RN |
3775-08-4 | |
Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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